molecular formula C13H17FN2 B13990532 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile

4-Amino-2-fluoro-3,5-diisopropylbenzonitrile

Cat. No.: B13990532
M. Wt: 220.29 g/mol
InChI Key: IFHIBKJHSJMTAX-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3,5-diisopropylbenzonitrile (CAS 2271371-53-8) is a high-purity, fluorinated organic building block offered with a guaranteed purity of 98% . This compound is characterized by its molecular formula of C13H17FN2 and a molecular weight of 220.29 g/mol . Its structure features a benzonitrile core that is strategically substituted with a fluorine atom and two isopropyl groups, creating a sterically hindered and electron-defined scaffold that is highly valuable in modern synthetic chemistry . As a versatile chemical intermediate, it is primarily used in pharmaceutical research and development, particularly in the synthesis of more complex molecules for drug discovery programs . The presence of multiple functional groups, including the amino and nitrile, allows for diverse chemical transformations, making it a crucial reagent for constructing compound libraries or for use in palladium-catalyzed cross-coupling reactions . Researchers will find the available canonical SMILES string (CC(C)C1=CC(C#N)=C(F)C(C(C)C)=C1N) and InChIKey (IFHIBKJHSJMTAX-UHFFFAOYSA-N) useful for computational chemistry and database registration purposes . Please note that this product is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Handle with appropriate care; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

4-amino-2-fluoro-3,5-di(propan-2-yl)benzonitrile

InChI

InChI=1S/C13H17FN2/c1-7(2)10-5-9(6-15)12(14)11(8(3)4)13(10)16/h5,7-8H,16H2,1-4H3

InChI Key

IFHIBKJHSJMTAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1)C#N)F)C(C)C)N

Origin of Product

United States

Preparation Methods

Starting Materials and Substituent Considerations

  • The starting aromatic compound is typically a fluoro-substituted diisopropylbenzene derivative.
  • The presence of two isopropyl groups at the 3- and 5-positions provides steric hindrance that influences regioselectivity during halogenation and cyanation.
  • The fluoro substituent at the 2-position is often introduced early or retained from the starting material due to its influence on reactivity.

Stepwise Synthetic Route

While no direct patent or literature explicitly details the preparation of 4-amino-2-fluoro-3,5-diisopropylbenzonitrile, analogous methods for related compounds such as 4-amino-2-trifluoromethylbenzonitrile provide a reliable framework:

Step Reaction Type Reagents/Conditions Purpose
1 Selective bromination Dibromohydantoin (C5H6Br2N2O2), glacial acetic acid, sulfuric acid, reflux, 5-7 h Introduce bromine at the 4-position selectively
2 Cyanation Cuprous cyanide (CuCN), quinoline, reflux, ~20 h Replace bromine with cyano group (-CN)
3 Amination Liquid ammonia, ethanol, reflux Substitute fluorine or other leaving group with amino group

This three-step approach is adapted from the patented process for 4-amino-2-trifluoromethylbenzonitrile synthesis, which achieves high purity (>99%) and good overall yields (73-75%) with simple operation and low production costs.

Detailed Reaction Conditions and Yields

Step Reagents/Materials Molar Ratios / Quantities Conditions Yield (%) Purity (%) Notes
1. Selective Bromination m-trifluoromethyl fluorobenzene, dibromohydantoin, glacial acetic acid, sulfuric acid Dibromohydantoin:m-trifluoromethyl fluorobenzene = 0.6:1; Glacial acetic acid 4-5 L/kg substrate Reflux, 5-7 h, stirring Not specified >99 Produces 4-fluoro-2-methyl bromobenzene trifluoride intermediate
2. Cyanation Cuprous cyanide, quinoline, brominated intermediate Cuprous cyanide:brominated intermediate = 1-1.1:1; Quinoline 3-5 L/kg substrate Reflux, 20 h, stirring Not specified >99 Replaces bromine with cyano group
3. Amination Liquid ammonia, ethanol Excess ammonia, ethanol as solvent Reflux Not specified >99 Aminolysis replaces fluorine with amino group

The final product is isolated by filtration and purification, yielding a high-purity 4-amino-2-trifluoromethylbenzonitrile analogue, which can be adapted for the diisopropyl substituted compound by using the corresponding diisopropyl-fluorobenzene starting material.

Alternative Synthetic Routes

  • From 4-amino-2-trifluoromethylbenzaldehyde : A reported synthesis involves refluxing this aldehyde with ammonium bisulfate, acetic acid, and toluene for 16 hours, followed by basification and extraction to yield the corresponding benzonitrile with 98.9% yield and 99.9% purity. This method highlights an alternative route via aldehyde intermediate, which may be applicable if the diisopropyl analogue aldehyde is accessible.

  • Diazotization and Nitrile Formation : Traditional methods involve diazotization of an aniline derivative followed by Sandmeyer-type cyanation, but these are more complex and lower yielding compared to the three-step bromination-cyanation-amination route described above.

Comparative Analysis of Preparation Methods

Feature Bromination-Cyanation-Amination Route Aldehyde-Ammonium Bisulfate Route Diazotization-Cyanation Route
Number of Steps 3 3 4
Typical Yield (%) 73-75 ~99 Variable
Purity (%) >99 ~99.9 Variable
Raw Material Availability Commercially available, inexpensive Requires aldehyde intermediate Requires aniline derivative
Process Complexity Moderate Moderate Higher
Environmental Impact Low (less strong acid and toxic cyanide) Moderate Higher due to diazonium salts
Scalability High Moderate Moderate

Summary and Recommendations

  • The three-step method involving selective bromination, cyanation, and amination is the most practical and efficient approach for preparing 4-amino-2-fluoro-3,5-diisopropylbenzonitrile, extrapolating from analogous compounds.
  • This method benefits from easily available starting materials , simple reaction conditions , high purity , and good overall yield .
  • For industrial-scale synthesis, this route offers cost-effectiveness and environmental advantages due to reduced use of strong acids and toxic reagents.
  • Alternative methods, such as the aldehyde intermediate route, may be considered if suitable precursors are accessible.
  • Further optimization may be required to accommodate the steric effects of the diisopropyl substituents on reaction rates and selectivity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and amino groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar SNAr-Compatible Compounds

The following table compares 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile with structurally related SNAr-compatible compounds listed in Fluorochem’s 2023 catalog :

Property 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile Ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate
CAS Number 2271371-53-8 1357946-54-3 2768871-83-4 1357946-54-3
Purity 98.0% 95.0% 98.0% 98.0%
Key Substituents -NH₂, -F, -CN, diisopropyl -Br, -I -Cl, -CN, bicyclic framework -Br, -NO₂, ester
Electron Effects Mixed EWG (-CN, -F) and EDG (-NH₂) Neutral (halogens as leaving groups) Strong EWG (-CN) with -Cl Strong EWG (-NO₂) and -Br
Steric Environment High (diisopropyl groups) Moderate (pyrazolopyridine core) Moderate (bicyclic structure) Low (linear pyridine derivative)
Reactivity in SNAr Moderate (steric hindrance limits access) High (halogens facilitate substitution) High (-CN and -Cl enhance activation) Very High (-NO₂ strongly activates the ring)

Key Findings:

Reactivity Differences: The ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate exhibits the highest SNAr reactivity due to the nitro group’s strong electron-withdrawing effect, which significantly activates the pyridine ring for nucleophilic attack . 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile shows reduced reactivity compared to other nitrile-containing compounds (e.g., the methanoquinoline derivative) due to steric shielding from the diisopropyl groups .

Structural Impact on Applications :

  • The diisopropyl groups in the target compound make it suitable for synthesizing sterically hindered intermediates in asymmetric catalysis.
  • In contrast, 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (95% purity) is optimized for cross-coupling reactions, leveraging bromine and iodine as dual leaving groups .

Purity and Synthetic Utility :

  • All compounds listed have purities ≥95%, ensuring reliability in high-yield syntheses. The target compound’s 98% purity minimizes side reactions in sensitive applications .

Research Implications and Limitations

While Fluorochem’s data provides a foundational comparison , further studies are warranted to explore:

  • Temperature- and solvent-dependent SNAr kinetics.
  • Quantum mechanical calculations to quantify steric and electronic effects.
  • Broader comparisons with non-commercial analogs (e.g., trifluoromethyl- or sulfonyl-substituted benzonitriles).

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